

eravacycline dosing regimen 1mg/kg every 12 hours

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Eravacycline dihydrochloride

CAS No.: 1334714-66-7

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Eravacycline Dosing and Pharmacokinetics

The table below summarizes the standard dosing regimen and key pharmacokinetic (PK) characteristics of eravacycline.

Parameter	Details
Standard Indication	Complicated Intra-Abdominal Infections (cIAI) in adults (≥ 18 years) [1]
Recommended Dosage	1 mg/kg actual body weight every 12 hours via IV infusion [1]
Infusion Duration	Approximately 60 minutes [1]
Treatment Duration	4 to 14 days, guided by infection severity and clinical response [1]
Renal Impairment	No dosage adjustment necessary [1]

Parameter	Details
Hepatic Impairment	No dosage adjustment for mild or moderate impairment. Systemic exposure (AUC) increases about 2-fold in severe impairment, but no dose adjustment is recommended [2]

Experimental Protocol: Quantifying Eravacycline in Epithelial Lining Fluid

This protocol details a validated LC-MS/MS method for determining eravacycline concentration in bronchoalveolar lavage fluid (BALF), critical for pulmonary pharmacokinetic studies in HAP/VAP [3].

- **Objective:** To quantify eravacycline in human BALF and calculate its concentration in epithelial lining fluid (ELF) to assess pulmonary penetration [3].
- **Materials & Reagents:**
 - **Reference Standards:** Eravacycline and internal standard [²H₈]-eravacycline [3].
 - **Equipment:** LC-MS/MS system with triple quadrupole mass spectrometer and UPLC system [3].
 - **Chromatography Column:** ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 50 mm) [3].
- **Sample Preparation & Analysis:**
 - **BALF Processing:** BALF samples are centrifuged. The supernatant is used for analysis, with urea as a volume normalizer to calculate ELF concentrations [3].
 - **LC Conditions:** Mobile phase A is 0.3% formic acid in acetonitrile; mobile phase B is 0.3% formic acid in water. Gradient elution at 0.4 mL/min over 3.5 minutes [3].
 - **MS/MS Detection:** Electrospray ionization in positive mode. Monitor transitions: m/z 559.2 → 542.2 for eravacycline and m/z 567.4 → 550.2 for the internal standard [3].
- **Method Validation:** The method demonstrated linearity (1–200 ng/mL), with precision and accuracy within acceptable limits (<10% for precision, 98.0–102.4% for accuracy) [3].
- **Clinical Application:** In a study of four HAP/VAP patients, the measured ELF-to-plasma concentration ratios were 4.29, 17.40, 5.22, and 4.70, indicating efficient pulmonary distribution [3].

Efficacy and Safety Profile

Eravacycline has demonstrated clinical efficacy and a defined safety profile across multiple studies.

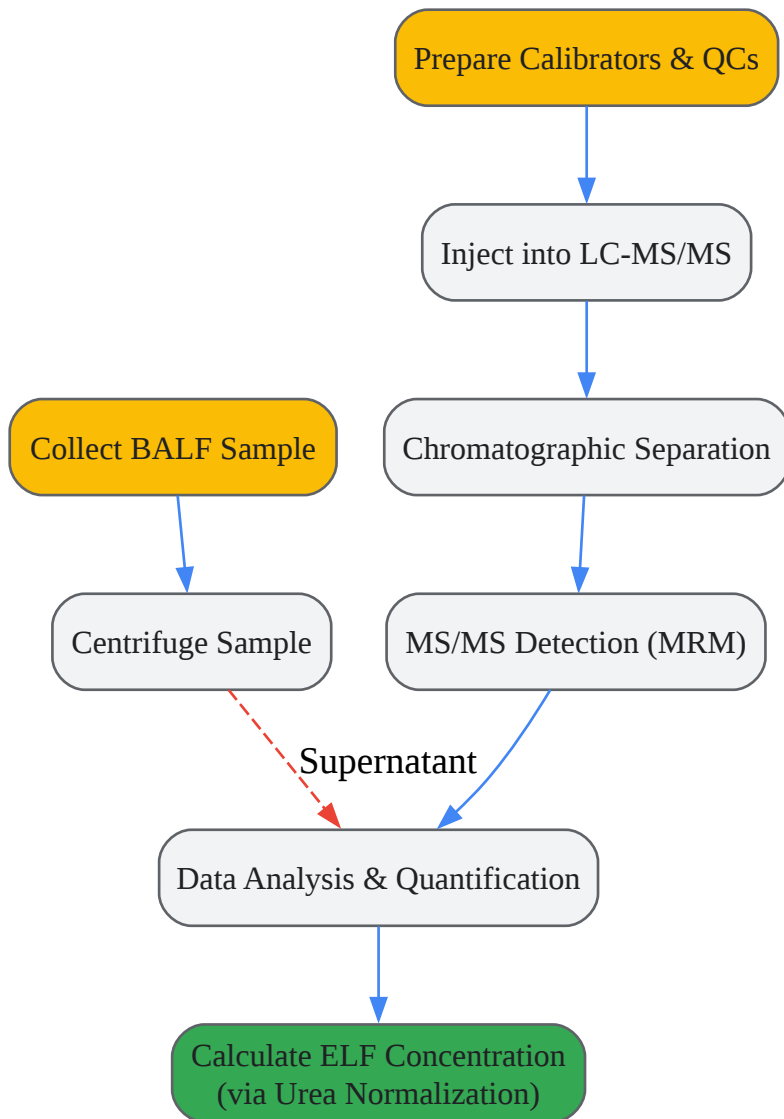
Study Focus	Key Findings
cIAI Clinical Trials	Non-inferior to meropenem/ertapenem. In pooled micro-ITT population, high cure rates against Gram-negative (e.g., <i>E. coli</i> : 87%) and Gram-positive (e.g., <i>S. aureus</i> : 100%) pathogens [4].
Real-World cIAI Efficacy	91.1% overall efficacy rate after 3 days of treatment; 90.1% at end of treatment per a Comprehensive Evaluation Project in China [5].
CRAB Pneumonia (ICU)	Non-inferior efficacy to tigecycline. 30-day mortality: 15.2% (Eravacycline) vs. 25.0% (Tigecycline). Prompt initiation and ID consultation crucial [6].
Safety & Tolerability	Most common adverse reactions: infusion site reactions (7.7%), nausea (6.5%), vomiting (3.7%). Low rate of discontinuation due to AEs (2.8%) [1] [4].

Important Safety Information

- **Contraindications:** Patients with known hypersensitivity to eravacycline or other tetracycline-class antibacterial drugs [1].
- **Tooth Development Effects:** Not recommended during pregnancy (last half), infancy, and childhood up to age 8 years due to risk of permanent tooth discoloration and enamel hypoplasia [1].
- **Bone Growth:** Reversible inhibition of bone growth may occur if used during the second and third trimester of pregnancy, infancy, and childhood [1].
- **C. difficile Diarrhea:** Reported with nearly all antibacterial agents and can range from mild diarrhea to fatal colitis [1].

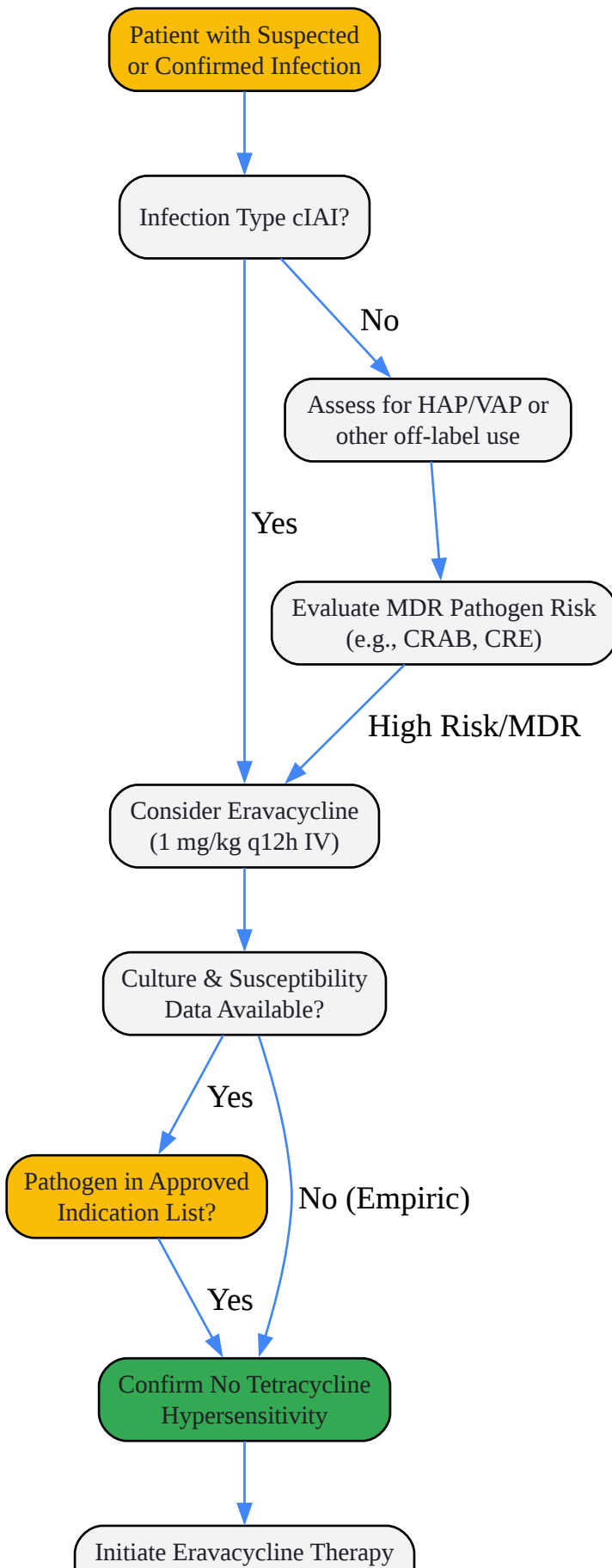
Experimental Workflow and Clinical Decision Pathway

The following diagrams outline the experimental workflow for bioanalysis and a simplified clinical decision pathway for eravacycline use.



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Diagram 1: Bioanalytical Workflow for Eravacycline in BALF [3]



Monitor Efficacy & AEs

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Diagram 2: Clinical Decision Pathway for Eravacycline Use [1] [6] [4]

Conclusion

Eravacycline is a well-defined therapeutic option for cIAI with a convenient, weight-based dosing regimen that requires no adjustment for renal impairment. Its application is expanding into treating severe respiratory infections like HAP/VAP, supported by robust bioanalytical methods for pharmacokinetic studies and promising real-world efficacy data against multidrug-resistant pathogens.

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